3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a phenylethyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloroaniline and 2-phenylethylamine.
Formation of Intermediate: These starting materials undergo a condensation reaction with isatoic anhydride to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the quinazolinone core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a wide range of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It is being studied for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Medicine
In medicine, research is focused on the compound’s potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazoline: Similar structure but without the ketone group, which may affect its reactivity and interactions.
Uniqueness
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-12-17(24)14-18(13-16)26-21(11-10-15-6-2-1-3-7-15)25-20-9-5-4-8-19(20)22(26)27/h1-9,12-14H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSDHOIMHKLHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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